molecular formula C22H23N5O3 B2424009 N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-53-4

N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2424009
CAS No.: 946279-53-4
M. Wt: 405.458
InChI Key: ZBTWFPHQBIKCHB-UHFFFAOYSA-N
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Description

The compound is a derivative of triazine , which is an important class of heterocyclic compounds. The triazine structure is a heterocyclic, six-membered benzene ring with three carbons replaced by nitrogens .


Synthesis Analysis

Triazines can be synthesized from various compounds. For instance, 2,4,6-tri-substituted-1,3,5-triazines can be prepared from cyanuric chloride via sequential nucleophilic substitution .


Molecular Structure Analysis

The structure of a similar compound, 4-(4-methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, was characterized by single crystal X-ray diffraction . The planes of the triazole and benzyl rings in the molecule make dihedral angles .


Chemical Reactions Analysis

The reactions of triazine derivatives can be complex and depend on the specific substituents present. For example, 2,4,6-tricyano-1,3,5-triazine can undergo one-step condensation reactions under high pressure to synthesize extended layered and nanoporous carbon nitrides .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) of a similar compound was calculated as -4.95 eV .

Mechanism of Action

The mechanism of action of triazine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some triazine derivatives have been found to have antitumor properties .

Future Directions

Triazines are an important class of compounds with potential for new and original discoveries . They have applications in various fields, including medicine, due to their diverse pharmacological activities .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-15-7-9-17(10-8-15)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-12-11-16-5-3-4-6-18(16)30-2/h3-10H,11-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTWFPHQBIKCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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